
Talaglumetad hydrochloride
Übersicht
Beschreibung
Talaglumetad hydrochloride is a small molecule drug that acts as a prodrug of Eglumegad. It is a potent and selective agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are involved in modulating neurotransmission and are implicated in various psychiatric disorders, including anxiety and stress-related conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Talaglumetad hydrochloride involves the preparation of its precursor, Eglumegad. The synthetic route typically includes the following steps:
Formation of the bicyclic structure: The core structure of Eglumegad is synthesized through a series of cyclization reactions.
Introduction of functional groups: Specific functional groups are introduced to the bicyclic core to enhance its activity and selectivity towards mGluR2 and mGluR3 receptors.
Conversion to this compound: The final step involves the conversion of Eglumegad to this compound through a hydrochloride salt formation reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Talaglumetadhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Verbindung kann hydrolysiert werden, um ihre aktive Form, Eglumegad, freizusetzen.
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen am Molekül verändern und möglicherweise seine Aktivität beeinflussen.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen, die möglicherweise seine Selektivität und Potenz verbessern.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Typischerweise in wässrigen Lösungen unter sauren oder basischen Bedingungen durchgeführt.
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Substitution: Es werden verschiedene Halogenierungsmittel und Nukleophile unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden:
Eglumegad: Die primäre aktive Form, die bei der Hydrolyse freigesetzt wird.
Modifizierte Derivate: Produkte, die durch Oxidations-, Reduktions- oder Substitutionsreaktionen gebildet werden, die möglicherweise veränderte pharmakologische Eigenschaften aufweisen.
Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Profile
Chemical Structure and Mechanism of Action
- Molecular Formula: C₁₁H₁₇ClN₂O₅
- Molecular Weight: 292.72 g/mol
Talaglumetad hydrochloride acts by converting into Eglumegad in the body, which selectively activates mGluR2 and mGluR3 receptors. This activation inhibits the release of excitatory neurotransmitters, thereby reducing neuronal excitability associated with anxiety and stress responses.
Therapeutic Applications
-
Psychiatric Disorders
- This compound has been investigated for its efficacy in treating anxiety and stress-related disorders. Clinical trials have indicated its potential as a non-sedative alternative to traditional anxiolytics like diazepam, showing comparable effectiveness without significant side effects such as sedation or cognitive impairment .
- Neurological Conditions
- Research Tool
Clinical Trials Overview
- Phase III Trials: this compound reached Phase III clinical trials for anxiety treatment under Eli Lilly's development programs. These trials focused on assessing safety, efficacy, and optimal dosing strategies .
- Animal Studies: Preclinical studies demonstrated that Talaglumetad was effective in reducing anxiety symptoms in rodent models, comparable to established anxiolytics but with a favorable side effect profile .
Study Type | Population | Dosage | Outcome |
---|---|---|---|
Phase III Trial | Adults with anxiety | 200 mg/day | Significant reduction in anxiety scores without sedation |
Animal Study | Mice | Variable doses | Comparable efficacy to diazepam without adverse effects |
Industrial Applications
The synthesis of this compound involves several steps that optimize its yield and purity for research and potential therapeutic use. It is also explored for industrial applications in developing new drugs targeting metabotropic glutamate receptors .
Wirkmechanismus
Talaglumetad hydrochloride exerts its effects by acting as an agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein-coupled receptors that modulate neurotransmission by inhibiting the release of excitatory neurotransmitters. The activation of mGluR2 and mGluR3 leads to a decrease in neuronal excitability and a reduction in stress and anxiety responses. The compound’s prodrug form, this compound, is hydrolyzed in the body to release the active form, Eglumegad, which then binds to and activates the receptors .
Vergleich Mit ähnlichen Verbindungen
Eglumegad: The active form of Talaglumetad hydrochloride, also a potent mGluR2/3 agonist.
LY354740: Another mGluR2/3 agonist with similar pharmacological properties.
LY379268: A selective mGluR2/3 agonist used in research for its anxiolytic effects
Uniqueness: this compound is unique in its prodrug form, which enhances its bioavailability and allows for more efficient delivery of the active compound, Eglumegad. This prodrug strategy improves the pharmacokinetic properties and therapeutic potential of the compound compared to its active form alone .
Biologische Aktivität
Talaglumetad hydrochloride, a small molecule drug developed by Eli Lilly and Company, functions as a prodrug of Eglumegad, which selectively targets metabotropic glutamate receptors (mGluR2 and mGluR3). This compound has garnered attention for its potential therapeutic applications, particularly in treating anxiety and stress-related disorders.
This compound has the molecular formula and acts primarily as an agonist for mGluR2 and mGluR3 receptors. These receptors are G-protein-coupled receptors that play a crucial role in modulating neurotransmission. Activation of these receptors typically results in decreased neuronal excitability, contributing to anxiolytic effects without the sedative side effects commonly associated with traditional anxiolytics like diazepam .
Neurotransmission Modulation
This compound has been investigated for its ability to modulate neurotransmission. Studies indicate that it effectively inhibits the release of excitatory neurotransmitters, leading to a reduction in anxiety and stress responses. The compound is hydrolyzed in the body to release Eglumegad, which then binds to the mGluR2 and mGluR3 receptors, exerting its pharmacological effects .
Preclinical Studies
In preclinical trials, Talaglumetad was shown to be as effective as diazepam in alleviating anxiety symptoms in various animal models without the accompanying cognitive impairments or sedation. This makes it a promising candidate for further development as an anxiolytic agent .
Phase 3 Trials
As of December 2024, this compound is in Phase 3 clinical trials for treating anxiety disorders. Preliminary results suggest that it may provide significant therapeutic benefits while minimizing side effects commonly associated with existing treatments .
Data Summary
Property | Details |
---|---|
Chemical Formula | C₁₁H₁₇ClN₂O₅ |
Mechanism of Action | Agonist of mGluR2 and mGluR3 |
Therapeutic Use | Treatment of anxiety disorders |
Clinical Status | Phase 3 trials ongoing |
Preclinical Efficacy | Comparable to diazepam without sedation |
Case Studies
- Anxiety Reduction in Mice : In a study involving mice, this compound demonstrated significant reductions in anxiety-like behaviors measured through standard tests such as the elevated plus maze and open field test. The results indicated that Talaglumetad was effective without causing sedation or memory impairment, which are common side effects of traditional anxiolytics .
- Metabolic Activation : Research showed that Talaglumetad is metabolized into Eglumegad by human jejunal homogenates and rat liver homogenates, suggesting efficient conversion to its active form within the body. This metabolic pathway is crucial for its therapeutic efficacy .
Eigenschaften
CAS-Nummer |
441765-97-5 |
---|---|
Molekularformel |
C11H17ClN2O5 |
Molekulargewicht |
292.71 g/mol |
IUPAC-Name |
(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1 |
InChI-Schlüssel |
TWZDLCLCMKMJPE-OAOSNHGPSA-N |
SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |
Isomerische SMILES |
C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl |
Kanonische SMILES |
CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid LY 544344 LY-544344 LY544344 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.